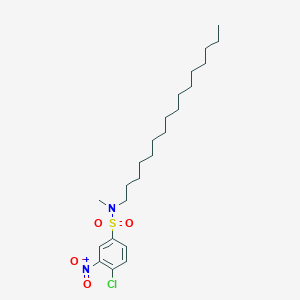

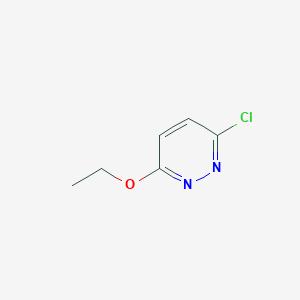

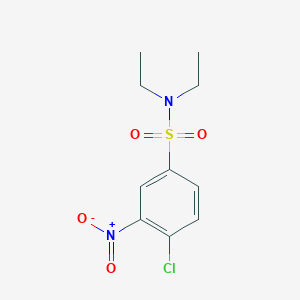

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Descripción general

Descripción

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide is a chemical compound that is part of the sulfonamide family. Sulfonamides are known for their various applications in medicinal chemistry and as reagents in organic synthesis. While the provided papers do not directly discuss 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide, they do provide insights into related compounds and their reactivity, which can be extrapolated to understand the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multi-step reactions starting from simpler aromatic compounds such as chloroanilines or nitrobenzenes. For instance, N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, a compound with a similar structure, was synthesized through a series of reactions including oxidation, etherification, reduction, alkylation, and further oxidation, achieving a total yield of 75% . This suggests that the synthesis of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide could potentially follow a similar pathway, with careful control of reaction conditions to introduce the diethyl groups and the nitro substituent at the desired positions on the aromatic ring.

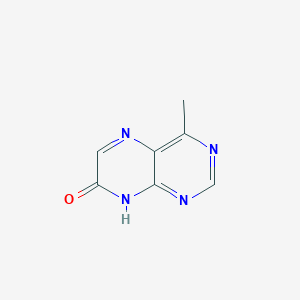

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques. For example, the copper(II) complex with 4-chloro-2-nitrobenzenesulfonamide was studied using UV-VIS, FTIR, Raman, and 1H NMR spectroscopies, and the data were supported by DFT calculations . Similarly, the Ni(II) and Zn(II) complexes with 4-chloro-2-nitrobenzenesulfonamide were characterized using X-ray diffraction, NMR, vibrational and electronic spectroscopy, and theoretical calculations . These studies provide a framework for understanding the molecular structure of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide, which would likely exhibit characteristic spectroscopic features due to its chloro, nitro, and sulfonamide functional groups.

Chemical Reactions Analysis

Sulfonamide compounds participate in various chemical reactions, often serving as electrophilic nitrogen sources or as protecting groups for amines. For example, N,N-dichloro-2-nitrobenzenesulfonamide was used as an electrophilic nitrogen source for the direct diamination of alpha,beta-unsaturated ketones . N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were developed as chemoselective N-acylation reagents, demonstrating the versatility of sulfonamide compounds in selective transformations . These examples indicate that 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide could also be involved in similar chemical reactions, potentially serving as a reagent in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be deduced from their molecular structure and the nature of their substituents. The presence of electron-withdrawing groups such as nitro and chloro substituents can affect the acidity of the sulfonamide hydrogen, while the diethyl groups could impart lipophilicity to the molecule. The thermal behavior of sulfonamide compounds and their metal complexes has been investigated using thermogravimetric analyses, which provide insights into their stability and decomposition patterns . These studies suggest that 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide would exhibit properties consistent with sulfonamide derivatives, including potential applications in the synthesis of heterocyclic compounds and as ligands in metal complexes.

Aplicaciones Científicas De Investigación

Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide

The compound serves as a precursor in the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide derivatives. Research led by Kyosuke Kaneda (2020) in the field of organic chemistry emphasized the compound's utility in developing polyheterocyclic compounds via sequential Nicholas and Pauson-Khand reactions. This advancement has potential implications in discovering sulfonamide or sultam-based functional molecules and pharmaceuticals, showcasing its versatile and valuable role not only in organic syntheses but also in the pharmaceutical industry (Kyosuke Kaneda, 2020).

Advanced Oxidation Processes for Environmental Treatment

In environmental science, 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide contributes to studies focused on the degradation of contaminants through advanced oxidation processes (AOPs). A review by Mohammad Qutob et al. (2022) highlighted its role in understanding the degradation mechanisms and by-products of acetaminophen in aqueous media, using AOPs. This research provides insights into the most reactive sites of similar compounds and assists in enhancing the degradation efficiency of persistent organic pollutants in water treatment systems (Mohammad Qutob et al., 2022).

Nitrosamine Formation and Removal in Water

The compound is also relevant in the study of N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater treatment. Research summarized by M. Sgroi et al. (2018) provides comprehensive insights into the formation mechanisms, sources, and removal strategies of NDMA and its precursors. This review underscores the importance of understanding the chemical interactions leading to NDMA formation, especially during water treatment processes involving chloramination, and outlines efficient technologies like UV photolysis for NDMA mitigation (M. Sgroi et al., 2018).

Propiedades

IUPAC Name |

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4S/c1-3-12(4-2)18(16,17)8-5-6-9(11)10(7-8)13(14)15/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUNWYHOMQGOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385366 | |

| Record name | 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |

CAS RN |

127-53-7 | |

| Record name | 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.